Bis(carbonyldithio)tetrathiafulvalene is an organic compound with the molecular formula and a molecular weight of 384.57 g/mol. This compound is characterized by its unique electronic properties, making it significant in the field of molecular electronics. It typically appears as a light yellow to brown powder or crystalline solid . The compound is also known by its systematic name, 2,2'-Bis(1,3,4,6-tetrathiapentalene-5-one), and has a CAS number of 64394-47-4 .
Bis(carbonyldithio)tetrathiafulvalene is derived from tetrathiafulvalene, a well-known electron donor in organic chemistry. It belongs to the class of compounds known as dithio derivatives, which are characterized by their multiple sulfur atoms that facilitate various chemical reactions. This compound is classified under organosulfur compounds and is often utilized in synthetic organic chemistry due to its reactivity and electronic properties .
The synthesis of Bis(carbonyldithio)tetrathiafulvalene typically involves the reaction of tetrathiafulvalene with carbon disulfide in the presence of a base such as sodium hydride or potassium carbonate. This reaction is conducted under an inert atmosphere to prevent oxidation and ensure high yield. The resulting product is purified through recrystallization to achieve the desired purity level, often exceeding 95% .
Industrial Production Methods: In industrial settings, the synthesis process is scaled up while maintaining similar reaction conditions. Advanced purification systems are employed to ensure that the final product meets stringent quality standards required for commercial applications.
The molecular structure of Bis(carbonyldithio)tetrathiafulvalene features a complex arrangement of sulfur and carbon atoms that contributes to its electronic properties. The canonical SMILES representation of this compound is C1(=C2SC3=C(S2)SC(=O)S3)SC4=C(S1)SC(=O)S4 .
The compound's structure includes:
Bis(carbonyldithio)tetrathiafulvalene participates in various chemical reactions including:
These reactions are facilitated by the compound's unique structure, which provides multiple reactive sites .
As an electron donor, Bis(carbonyldithio)tetrathiafulvalene plays a crucial role in redox reactions. Its mechanism of action involves:
Environmental factors such as temperature and pH can significantly affect its reactivity and stability, making it essential to control these conditions during experiments .
Chemical Properties:
These properties make Bis(carbonyldithio)tetrathiafulvalene suitable for various applications in chemical synthesis and electronics .
Bis(carbonyldithio)tetrathiafulvalene has diverse applications across several scientific fields:
Tetrathiafulvalene (TTF), discovered in the 1970s, revolutionized molecular electronics due to its exceptional electron-donating capacity and reversible redox behavior. Early derivatives focused on alkyl/aryl substitutions to modify oxidation potentials and solid-state packing. The emergence of Bis(carbonyldithio)tetrathiafulvalene (C~8~O~2~S~8~, CAS 64394-47-4) represented a paradigm shift by introducing carbonyl-dithio groups (-SC(S)-) that enhance both electronic anisotropy and supramolecular interactions. This modification preserves the TTF core’s planar topology while introducing strong electron-withdrawing character, enabling access to mixed-valence states critical for conductivity [4] [6].
The synthesis hinges on phosphite-mediated cross-coupling between 1,3-dithiole precursors. Key steps include:
Table 1: Heterocoupling Methods for Bis(carbonyldithio)TTF Derivatives
| Precursors | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Dithiole-thione + Diester | P(OEt)~3~ | TTF-diester (~4~) | 60–70 |
| TTF-acid (~6~) | SOCl~2~ | Acyl chloride (~7~) | >80 |
| ~7~ + Diamine | Et~3~N, THF | Chiral bis(TTF) diamide | 54–74 |
Selenone derivatives enhance regioselectivity due to selenium’s polarizability. For example:
Triethyl phosphite (P(OEt)~3~, CAS 122-52-1) serves dual roles:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4